molecular formula C8H12N2O4 B061810 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene CAS No. 169525-06-8

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

Cat. No. B061810
CAS RN: 169525-06-8
M. Wt: 200.19 g/mol
InChI Key: PIDOIRCVMOYRIQ-UHFFFAOYSA-N
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Description

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitro compound that is commonly used as a precursor in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not well understood. However, it is believed that the compound may act as a radical initiator or a nitroalkene. This suggests that the compound may have potential applications in organic synthesis and polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. However, it is known that the compound is toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene in lab experiments is its unique properties, which make it a useful precursor for the synthesis of various organic compounds. However, the compound is also toxic and can pose a safety risk if not handled properly. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and sustainable. Additionally, the compound's potential applications in the development of new materials, such as liquid crystals and organic semiconductors, could be further explored. Finally, the biochemical and physiological effects of the compound could be studied in more detail to better understand its potential toxicity and safety risks.

Synthesis Methods

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through various methods. One of the commonly used methods is the nitration of 1,3-cyclohexadiene using a mixture of nitric acid and sulfuric acid. This method yields a mixture of isomers, including 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The compound can be further purified through recrystallization or column chromatography.

Scientific Research Applications

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been used in various scientific research applications. It has been studied as a potential precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. Additionally, this compound has been studied for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.

properties

CAS RN

169525-06-8

Product Name

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2

InChI Key

PIDOIRCVMOYRIQ-UHFFFAOYSA-N

SMILES

C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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